

analytical methods for cRIPGBM metabolite profiling

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Compound of Interest

Compound Name: *cRIPGBM*

Cat. No.: *B1192432*

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Application Note: Analytical Methods for **cRIPGBM** Metabolite Profiling & Bioactivation Analysis

Executive Summary

This guide details the analytical methodologies required to profile **cRIPGBM**, the active, cyclized metabolite of the prodrug RIPGBM.[1] Unlike standard chemotherapeutics, RIPGBM exhibits a unique "molecular switch" mechanism: it is selectively bioactivated into **cRIPGBM** within Glioblastoma Cancer Stem Cells (GBM CSCs) but not in healthy neural or somatic tissue.

Scientific Rationale: The therapeutic efficacy of RIPGBM hinges on an intracellular dehydration-cyclization reaction (loss of 18 Da) that converts the inactive prodrug into the potent **cRIPGBM** imidazolium species. Consequently, "**cRIPGBM** metabolite profiling" is not merely a pharmacokinetic (PK) assessment but a critical pharmacodynamic (PD) biomarker of tumor-selective engagement.

Scope of Protocol:

- Target Analytes: RIPGBM (Prodrug) and **cRIPGBM** (Active Metabolite).[1][2][3][4]

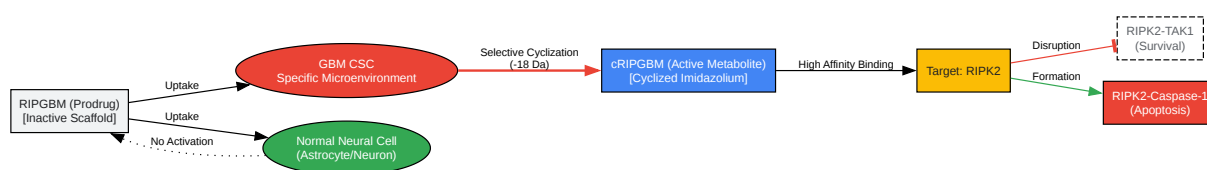
- Matrices: GBM CSC lysates, orthotopic xenograft brain tissue, and plasma.
- Core Technology: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Mechanistic Grounding & Causality

To design a valid analytical method, one must understand the physicochemical transformation occurring in the sample.

- The Reaction: RIPGBM contains a 1,4-dioxo-naphthalene scaffold.[5] In the unique redox environment of GBM CSCs, it undergoes intramolecular cyclization to form **cRIPGBM**.
- The Consequence: **cRIPGBM** binds RIPK2 (Receptor-Interacting Protein Kinase 2) with high affinity. This binding disrupts the pro-survival RIPK2/TAK1 complex and promotes the formation of a lethal RIPK2/Caspase-1 complex, triggering pyroptosis/apoptosis.
- Analytical Challenge: The parent and metabolite are structurally similar but differ by a water molecule (-18.01 Da) and polarity. The method must prevent ex vivo cyclization (artificial formation) during sample preparation.

Pathway Visualization: RIPGBM Bioactivation



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Figure 1: The selective bioactivation pathway of RIPGBM into **cRIPGBM** specifically within Glioblastoma Cancer Stem Cells, leading to RIPK2-mediated apoptosis.[3]

Analytical Strategy: LC-HRMS Profiling

The following protocol utilizes an Orbitrap-based platform, essential for resolving the isotopic envelope and confirming the elemental composition of the cyclized species.

Key Metabolite Parameters

Analyte	Molecular Formula	Approx. MW (Da)	Ionization Mode	Key Feature
RIPGBM (Parent)	C ₂₆ H ₂₁ FN ₂ O ₃	428.46	ESI (+)	Open chain, lower polarity
cRIPGBM (Metabolite)	C ₂₆ H ₂₀ FN ₂ O ₂ ⁺	411.45*	ESI (+)	-17/18 Da shift, Cyclized, Charged

*Note: The m/z observed for **cRIPGBM** is typically the cation mass itself (M⁺), whereas RIPGBM is observed as [M+H]⁺. The mass difference in spectra is ~18.01 Da.

Sample Preparation Protocol (Self-Validating)

Critical Control: To ensure **cRIPGBM** detected is biological and not an extraction artifact, you must include a "Spike-in Control": Spike pure RIPGBM into a blank lysate during extraction. If **cRIPGBM** appears here, your extraction method is too harsh (causing chemical cyclization).

Step-by-Step Extraction:

- Cell Harvesting:
 - Wash GBM CSCs (e.g., GBM-1, GBM-39) 2x with ice-cold PBS.
 - Validation Step: Count cells to normalize metabolite signal to cell number (e.g., cells).
- Quenching & Lysis:
 - Add 500 µL of ice-cold 80% Methanol / 20% Water directly to the pellet.

- Why: Methanol precipitates proteins immediately, stopping enzymatic activity that might artificially convert or degrade the compound.
- Disruption:
 - Vortex vigorously for 30 seconds.
 - Sonicate for 5 minutes in an ice bath (maintain <4°C).
- Clarification:
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Transfer supernatant to a fresh LC-MS vial.
- Reconstitution (Optional for sensitivity):
 - Evaporate supernatant under nitrogen flow. Reconstitute in 100 µL 50% Acetonitrile/Water.

LC-MS/MS Instrumentation & Method

System: Thermo Q-Exactive or equivalent Orbitrap / Agilent Q-TOF. Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

Gradient Method:

- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.

Time (min)	% B	Event
0.0	5	Initial Hold
1.0	5	Start Gradient
8.0	95	Elute Lipophilic cRIPGBM
10.0	95	Wash
10.1	5	Re-equilibrate
13.0	5	End

Detection Settings:

- Scan Range: m/z 100–1000.
- Resolution: 70,000 (at m/z 200).
- Target Ions:
 - RIPGBM: Extracted Ion Chromatogram (EIC) for 429.16 (approx [M+H]⁺).
 - **cRIPGBM**: EIC for 411.15 (approx M⁺ cation).

Data Analysis & Interpretation

Identification Criteria

To confirm the presence of **cRIPGBM**, the data must satisfy three pillars:

- Accurate Mass: Mass error < 5 ppm for the theoretical formula C₂₆H₂₀FN₂O₂.
- Retention Time Shift: **cRIPGBM** is a charged imidazolium species; it typically elutes slightly earlier or has a distinct profile compared to the neutral prodrug on C18, depending on pH.
- MS/MS Fragmentation:
 - Precursor m/z 411.15 should yield characteristic fragments confirming the fluorobenzyl group and the naphthalene core.

Calculating Selectivity (The "GBM Index")

The hallmark of **cRIPGBM** is its selectivity. You should calculate the Conversion Ratio for different cell lines.

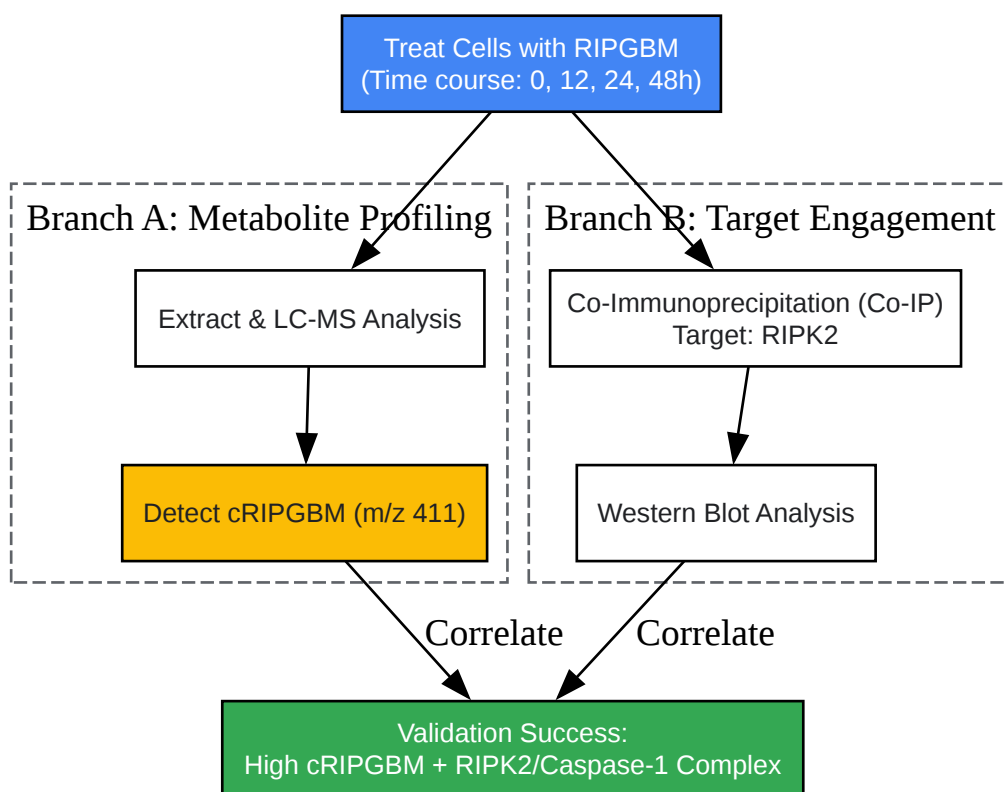
Expected Results Table:

Cell Type	Classification	Expected cRIPGBM Formation	Biological Outcome
GBM-1 / GBM-39	Patient-Derived CSC	High (>50% conversion)	Apoptosis (Caspase-1 activation)
HLF	Human Lung Fibroblast	Low / Trace (<5%)	Survival (No toxicity)
NHA	Normal Human Astrocyte	Low / Trace (<5%)	Survival

Downstream Mechanistic Validation (Workflow)

Profiling the metabolite is only the first step. To confirm the activity of the detected **cRIPGBM**, you must link it to the RIPK2 pathway.

Validation Workflow



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Figure 2: Integrated workflow correlating metabolite formation (Branch A) with protein-level target engagement (Branch B).

Protocol for Branch B (Brief):

- Lyse cells in IP buffer (non-denaturing).
- Incubate with Anti-RIPK2 antibody.
- Pull down with Protein A/G beads.
- Blot for Caspase-1 (Pro-apoptotic partner) and TAK1 (Pro-survival partner).
- Result: In **cRIPGBM**-positive cells, RIPK2 should lose TAK1 binding and gain Caspase-1 binding.^{[1][4][6][7][8]}

References

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